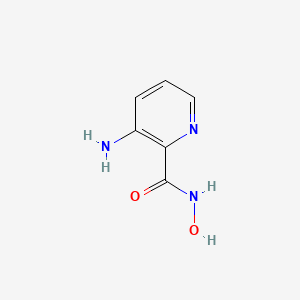

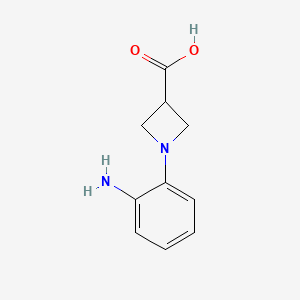

3-amino-N-hydroxypyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

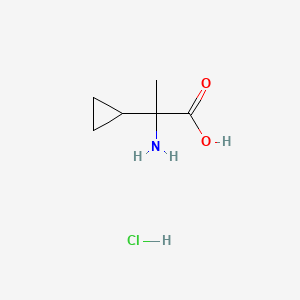

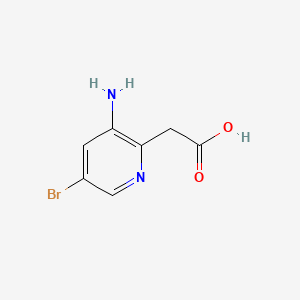

3-amino-N-hydroxypyridine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2. It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of 3-amino-N-hydroxypyridine-2-carboxamide can be analyzed using quantum chemical calculations . These calculations can determine structure parameters in the ground state, barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Chemical Reactions Analysis

While specific chemical reactions involving 3-amino-N-hydroxypyridine-2-carboxamide are not available, there are studies on the reactions of related compounds. For example, pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The reactions of these compounds could provide some insights into the potential reactions of 3-amino-N-hydroxypyridine-2-carboxamide.Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

One application involves the synthesis of 3-substituted carboxylate/carboxamide flavone derivatives using a multicomponent reaction that highlights the efficiency, atom economy, and use of non-toxic organo-catalysts (Bhattacharjee & Khan, 2016). Another study presented water-mediated synthesis of complex carboxamides, underscoring their potential in non-linear optical (NLO) properties and molecular docking, which could contribute to advances in anticancer activity (Jayarajan et al., 2019).

Computational Studies and Chemical Properties

Computational chemistry methods have been applied to investigate the properties of synthesized compounds, offering insights into their electronic structures and potential applications in material science (Jayarajan et al., 2019). These studies not only help in understanding the fundamental aspects of these compounds but also pave the way for the development of novel materials with specific applications.

Applications in Nanostructured Materials

Research on the conversion of specific compounds to nanostructured V2O5 demonstrates the applicability of 3-amino-N-hydroxypyridine-2-carboxamide derivatives in the field of nanotechnology (Hejrani-Dalir et al., 2015). This aspect of research is particularly exciting as it opens up new possibilities for the use of these compounds in the synthesis of materials with unique properties and applications in electronics, catalysis, and more.

Enhancing Chromatographic Separation

A study on the use of hydroxypyridyl imines for enhancing chromatographic separation and stereochemical analysis of chiral amines illustrates the versatility of these compounds in analytical chemistry. This research highlights the potential of derivatives of 3-amino-N-hydroxypyridine-2-carboxamide in improving separation techniques and determining the absolute configuration of chiral compounds (Joyce et al., 2016).

Safety And Hazards

According to the safety data sheet provided by Sigma-Aldrich, 3-amino-N-hydroxypyridine-2-carboxamide is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-N-hydroxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-2-1-3-8-5(4)6(10)9-11/h1-3,11H,7H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXHXXVOPKZDDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-hydroxypyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)